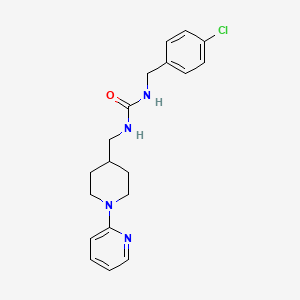![molecular formula C17H18F3NO3 B2965796 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one CAS No. 2094157-30-7](/img/structure/B2965796.png)
1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one, also known as PF-06282999, is a small molecule inhibitor that has been widely studied for its potential use in various scientific research applications. This compound is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in regulating insulin signaling and glucose homeostasis.
Mécanisme D'action
1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one exerts its pharmacological effects by selectively inhibiting the activity of PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition leads to increased insulin sensitivity and glucose uptake in peripheral tissues such as muscle and adipose tissue. 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one has been shown to improve glucose homeostasis and insulin sensitivity in preclinical models of type 2 diabetes by inhibiting PTP1B activity.
Biochemical and Physiological Effects:
1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one has been shown to have several biochemical and physiological effects in preclinical models. In vitro studies have demonstrated that 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one is a potent and selective inhibitor of PTP1B, with an IC50 of 1.7 nM. In vivo studies have shown that 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one improves glucose homeostasis and insulin sensitivity in preclinical models of type 2 diabetes. 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one has also been shown to improve lipid metabolism and reduce body weight in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one has several advantages and limitations for use in lab experiments. One of the main advantages is its potency and selectivity for PTP1B, which makes it a useful tool for studying the role of PTP1B in various physiological processes. However, 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one has a short half-life in vivo, which can limit its usefulness in certain animal models.
Orientations Futures
There are several future directions for research on 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one. One area of research is in the development of more potent and selective PTP1B inhibitors. Another area of research is in the identification of novel targets for 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one and related compounds. Additionally, further studies are needed to determine the safety and efficacy of 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one in humans, and to explore its potential use in the treatment of type 2 diabetes and other metabolic disorders.
Conclusion:
In conclusion, 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one is a potent and selective inhibitor of PTP1B that has been extensively studied for its potential use in various scientific research applications. This compound has demonstrated promising results in preclinical models of type 2 diabetes, and has several advantages and limitations for use in lab experiments. Further research is needed to fully understand the potential of 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one and related compounds in the treatment of metabolic disorders.
Méthodes De Synthèse
The synthesis of 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one involves several steps, including the preparation of the piperidine starting material, the introduction of the trifluoromethoxyphenylmethyl group, and the installation of the but-2-yn-1-one moiety. The final product is obtained through a coupling reaction between the piperidine intermediate and the but-2-yn-1-one derivative. The synthesis of 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one has been optimized to yield the compound in high purity and yield, making it suitable for use in various scientific research applications.
Applications De Recherche Scientifique
1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the treatment of type 2 diabetes. PTP1B has been identified as a key regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity in preclinical models. 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one has demonstrated potent and selective inhibition of PTP1B in vitro and in vivo, making it a promising candidate for the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
1-[4-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-1-yl]but-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3/c1-2-3-15(22)21-10-8-16(23,9-11-21)12-13-4-6-14(7-5-13)24-17(18,19)20/h4-7,23H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJNOTMABVQZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(4-Methylbenzenesulfonyl)-5-(morpholin-4-yl)-1,3-thiazol-2-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2965713.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide](/img/structure/B2965716.png)

![4-bromo-5-{[2-(ethoxyethanimidoyl)phenoxy]methyl}-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2965720.png)
![1-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2965723.png)

![1-[(5-Chloropyrazin-2-yl)methyl]-3-(4-methylcyclohexyl)urea](/img/structure/B2965727.png)

![Methyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2965730.png)
![3-(Oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2965731.png)
![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2965732.png)
![6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2965733.png)

